molecular formula C18H17N3O2 B2591147 N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide CAS No. 1384629-42-8

N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide

Cat. No. B2591147
CAS RN: 1384629-42-8
M. Wt: 307.353
InChI Key: VZINLYHIFBYEFN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide, also known as CP-31398, is a small molecule that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide is not fully understood, but it is believed to act as a stabilizer of the tumor suppressor protein p53. N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to increase the stability and activity of p53, leading to increased apoptosis in cancer cells and improved neuronal function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the improvement of cardiac function. N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide in lab experiments include its well-characterized mechanism of action and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide include its potential toxicity and the need for further optimization of its synthesis and delivery methods.

Future Directions

There are several future directions for the study of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide, including the development of more efficient and selective delivery methods, the optimization of its synthesis and purification, and the identification of new therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide and its potential side effects.

Synthesis Methods

The synthesis of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide involves several steps, including the reaction of 1-cyanocyclopropane with naphthalene-2-carboxylic acid to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been optimized over the years to improve yield and purity.

Scientific Research Applications

N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease research, N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.

properties

IUPAC Name

N-[3-[(1-cyanocyclopropyl)amino]-3-oxopropyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c19-12-18(8-9-18)21-16(22)7-10-20-17(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZINLYHIFBYEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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